4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid
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Overview
Description
4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid is a synthetic organic compound with the molecular formula C13H18N2O5S and a molecular weight of 314.36 g/mol . This compound is characterized by the presence of a carbamoyl group, a sulfonamide group, and a butanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 3,4-dimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the carbamoyl group: The carbamoyl group can be introduced by reacting the intermediate with a suitable isocyanate or carbamoyl chloride.
Formation of the butanoic acid moiety: This step involves the reaction of the intermediate with a butanoic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation products: Sulfoxides or sulfones.
Reduction products: Amines or other reduced derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit enzymes: By binding to the active site or allosteric sites, thereby modulating their activity.
Interact with receptors: By mimicking or blocking the action of natural ligands.
Affect cellular pathways: By influencing signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)pentanoic acid: Similar structure with an additional carbon in the butanoic acid chain.
4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid: Similar structure with one less carbon in the butanoic acid chain.
4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)hexanoic acid: Similar structure with two additional carbons in the butanoic acid chain.
Uniqueness
4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-amino-2-[(3,4-dimethylphenyl)sulfonylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-8-3-4-10(7-9(8)2)21(19,20)15-11(13(17)18)5-6-12(14)16/h3-4,7,11,15H,5-6H2,1-2H3,(H2,14,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXOUNKQTBTTJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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